3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester
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Overview
Description
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Indole Derivatives in Scientific Research
Indole derivatives are widely studied for their diverse biological activities and potential applications in medicinal chemistry. For instance, indole-3-carbinol (I3C) and its derivatives demonstrate significant roles in hepatic protection, showcasing anti-fibrosis, anti-tumor, anti-oxidant, and immunomodulatory effects through pleiotropic mechanisms (Wang et al., 2016). These findings suggest that similarly structured compounds like "3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester" might also possess unique biological activities worthy of exploration in scientific research.
Carboxylic Acid Esters in Bacterial Applications
Carboxylic ester hydrolases (CEHs) found in bacteria catalyze the hydrolysis of carboxylic esters into alcohol and acid, showing potential for industrial applications. The diverse catalytic machinery and substrate specificity of CEHs, as well as their application in biotechnological processes, highlight the significance of ester compounds in scientific research and industrial biocatalysis (Oh et al., 2019).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and disposal of the compound.
Future Directions
This involves discussing potential future research directions or applications for the compound.
I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester”, feel free to ask!
properties
IUPAC Name |
tert-butyl 3-(chloromethyl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUMVUOIQYDWMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747337 |
Source
|
Record name | tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester | |
CAS RN |
862704-32-3 |
Source
|
Record name | tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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